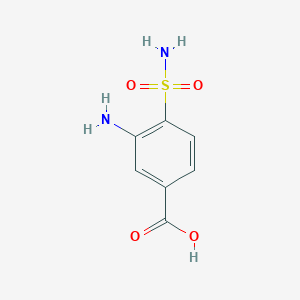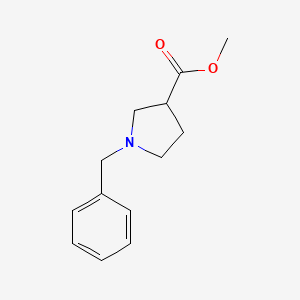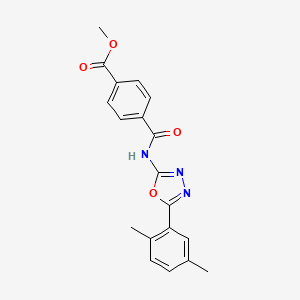![molecular formula C22H26N4O4S2 B2597452 2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 953134-74-2](/img/structure/B2597452.png)
2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a benzothiazole ring, an ethylpiperazine unit, and a dimethylsulfamoyl benzoate group. The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound is part of a class of substances known as benzothiazoles, which have been shown to have potent biological applications . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant portion of the research on this compound revolves around its synthesis and the subsequent evaluation of its antimicrobial properties. Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives, reacting the key intermediate with N-ethylpiperazine to target compounds and evaluated their antimicrobial activity against a variety of bacterial and fungal strains (Patel, Kumari, & Patel, 2012).
Anticancer Activity
The exploration of benzothiazole derivatives as potential anticancer agents highlights the compound's versatility. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones to investigate their probable anticancer activity. Their research indicated that various substitutions on the benzothiazole scaffold could modulate antitumor properties, suggesting the potential of these derivatives in cancer therapy (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Corrosion Inhibition
The compound's derivatives have also been studied for their potential as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution, demonstrating that these inhibitors offer extra stability and higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).
Antimicrobial Activity
The antimicrobial activity of benzothiazole and its derivatives, including those similar to the compound , has been a focal point of research. Patel et al. (2011) synthesized new pyridine derivatives, showing variable and modest activity against investigated strains of bacteria and fungi, indicating the potential for development into new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have shown substantial broad-spectrum antiproliferative activity against 60 human cancer cell lines . They display nanomolar-level inhibitory activity of certain oncogenic kinases implicated in both tumorigenesis and angiogenesis .
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-(dimethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-4-25-11-13-26(14-12-25)22-23-19-10-7-17(15-20(19)31-22)30-21(27)16-5-8-18(9-6-16)32(28,29)24(2)3/h5-10,15H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRDXVPVNUFMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid](/img/structure/B2597369.png)
![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2597371.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2597373.png)
![3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2597374.png)
![N-[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]-2-chloropropanamide](/img/structure/B2597375.png)
![methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2597376.png)
![4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B2597378.png)

![2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/no-structure.png)
![2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid](/img/structure/B2597384.png)


![(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2597390.png)
